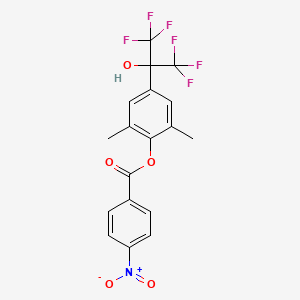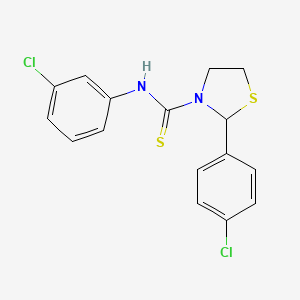![molecular formula C14H22N6 B11085977 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B11085977.png)
1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with two imidazole groups. This compound is known for its unique structural properties, which make it a valuable ligand in coordination chemistry and a useful intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine typically involves the reaction of piperazine with 1-methyl-1H-imidazole under specific conditions. One common method includes:
Reactants: Piperazine and 1-methyl-1H-imidazole.
Catalysts: Often, a base such as sodium hydroxide is used.
Solvents: The reaction is usually carried out in an organic solvent like methanol or ethanol.
Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Halogenated compounds like bromoalkanes can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1,4-Bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. The imidazole rings play a crucial role in binding to metal ions, which can then participate in catalytic or inhibitory processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar in structure but with a benzene ring instead of a piperazine ring.
1,2-Bis[(1H-imidazol-1-yl)methyl]benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1,4-Bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is unique due to its piperazine core, which provides additional flexibility and potential for forming diverse coordination complexes. This flexibility makes it particularly useful in the synthesis of MOFs and CPs, where the spatial arrangement of ligands is crucial .
Properties
Molecular Formula |
C14H22N6 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1,4-bis[(1-methylimidazol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C14H22N6/c1-17-5-3-15-13(17)11-19-7-9-20(10-8-19)12-14-16-4-6-18(14)2/h3-6H,7-12H2,1-2H3 |
InChI Key |
QOPAOVUQVQJGEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)CC3=NC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11085894.png)
![2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B11085895.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11085906.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085908.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085913.png)
![(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11085915.png)
![1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11085919.png)
![Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11085922.png)

![4-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]butanamide](/img/structure/B11085933.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11085943.png)
![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11085948.png)

![1-(4-butoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11085968.png)
